Diglyme-d14

Description

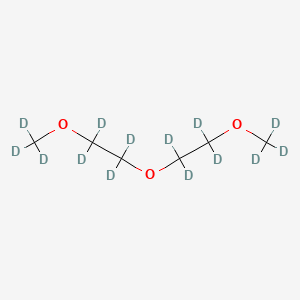

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZXBUIDTXKZTM-ZLKPZJALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Diglyme-d14: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglyme-d14, the deuterated isotopic analog of bis(2-methoxyethyl) ether, is a high-boiling point, aprotic polar solvent with significant applications in chemical synthesis and analysis. Its unique properties, conferred by the substitution of hydrogen with deuterium atoms, make it an invaluable tool for researchers in organic chemistry, organometallic chemistry, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and common applications of this compound, with a focus on its use in Grignard reactions and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure and Formula

This compound is structurally identical to its non-deuterated counterpart, diglyme, with the exception that all fourteen hydrogen atoms have been replaced by deuterium isotopes.

-

Chemical Formula: C₆D₁₄O₃[1]

-

IUPAC Name: 1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane

-

CAS Number: 38086-00-9[1]

-

Molecular Weight: 148.26 g/mol [1]

Structural Representations:

-

SMILES: [2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H]

-

InChI: InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties make it a stable and effective solvent for a variety of chemical transformations, particularly those requiring elevated temperatures and anhydrous conditions.

| Property | Value |

| Molecular Formula | C₆D₁₄O₃ |

| Molecular Weight | 148.26 g/mol [1] |

| Appearance | Colorless oily liquid |

| Boiling Point | 162 °C[1] |

| Melting Point | -68 °C[1] |

| Density | 1.035 g/cm³[1] |

| Chemical Purity | ≥98% |

| Isotopic Purity (atom % D) | ≥97%[1] |

| Solubility | Miscible with water and many organic solvents. |

Applications in Research and Development

This compound serves as a crucial solvent in several areas of chemical research, primarily owing to its inertness and high boiling point.

Grignard Reactions

Diglyme and its deuterated analog are excellent solvents for Grignard reactions.[1] The ether oxygens effectively solvate the magnesium ion of the Grignard reagent, which enhances its reactivity. The high boiling point of diglyme allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive organic halides. The use of this compound specifically allows for in-situ reaction monitoring by ¹H NMR spectroscopy without interference from solvent signals.

Other Organometallic Reactions

Beyond Grignard reagents, diglyme is a preferred solvent for reactions involving other organometallic species, such as organolithium compounds and metal hydride reductions.[2][3] Its ability to chelate metal cations can lead to rate enhancements and improved reaction outcomes.[3]

NMR Spectroscopy

As a deuterated solvent, this compound is an ideal medium for conducting NMR experiments. The absence of protons in the solvent molecule eliminates large solvent peaks from the ¹H NMR spectrum, allowing for clear observation of the signals from the analyte of interest. This is particularly useful for studying reaction kinetics, characterizing intermediates, and determining the structure of products formed in reactions where this compound is the solvent.

Experimental Protocols

Protocol 1: Preparation of a Grignard Reagent using this compound

This protocol describes the general procedure for preparing a Grignard reagent from an organic halide and magnesium metal in this compound.

Materials:

-

Magnesium turnings

-

Organic halide (e.g., bromobenzene)

-

Anhydrous this compound

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon) to exclude moisture.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heating mantle until violet vapors of iodine are observed. This helps to activate the surface of the magnesium.

-

Initial Reagent Addition: Add a small portion of the anhydrous this compound to the flask, just enough to cover the magnesium turnings.

-

Initiation of Reaction: Dissolve the organic halide in anhydrous this compound in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and may begin to gently reflux.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

-

Completion of Reaction: After the addition is complete, the mixture may be stirred and heated under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting greyish-brown solution is the Grignard reagent, which can be used in subsequent reactions.

Protocol 2: NMR Sample Preparation from a Reaction in this compound

This protocol outlines the steps for preparing an NMR sample directly from a reaction mixture where this compound is the solvent.

Materials:

-

Reaction mixture in this compound

-

NMR tube (5 mm or as appropriate for the spectrometer)

-

Pipette

-

Internal standard (optional, e.g., tetramethylsilane - TMS)

-

Parafilm or NMR tube cap

Procedure:

-

Sample Extraction: Once the reaction has reached the desired time point (or upon completion), carefully withdraw a small aliquot (typically 0.5-0.7 mL) of the reaction mixture using a clean, dry pipette.

-

Transfer to NMR Tube: Transfer the aliquot directly into a clean, dry NMR tube.

-

Addition of Internal Standard (Optional): If quantitative analysis is desired, a small, known amount of an internal standard can be added to the NMR tube.

-

Capping and Mixing: Securely cap the NMR tube with a cap or seal with parafilm. Gently invert the tube several times to ensure the solution is homogeneous.

-

Analysis: The sample is now ready for analysis by NMR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a Grignard reaction using this compound as a solvent, followed by product isolation.

Caption: Workflow for a typical Grignard reaction.

References

A Comprehensive Technical Guide to Deuterated Diglyme (Diglyme-d14)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on deuterated diglyme, a critical solvent in various chemical applications. This document details its physicochemical properties, outlines experimental protocols for its use, and illustrates relevant chemical workflows.

Core Properties of Deuterated Diglyme

Deuterated diglyme, specifically per-deuterated diglyme or Diglyme-d14, is a vital tool in mechanistic studies, particularly in NMR spectroscopy and reactions where the kinetic isotope effect is investigated. Its Chemical Abstracts Service (CAS) number is 38086-00-9 .[1][][3]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below, with comparisons to its non-deuterated counterpart where available.

| Property | Deuterated Diglyme (this compound) | Non-Deuterated Diglyme |

| CAS Number | 38086-00-9[1][][3] | 111-96-6[1][4] |

| Molecular Formula | C₆D₁₄O₃[] | C₆H₁₄O₃[4] |

| Molecular Weight | 148.26 g/mol [1][][3][5] | 134.17 g/mol [6] |

| Appearance | Colorless oily liquid[] | Colorless liquid[7][8] |

| Isotopic Purity | ≥97 atom % D; typically ~98%[1][] | N/A |

| Chemical Purity | ≥98%[1] | Varies by grade |

| Boiling Point | 162 °C[][9] | 162 °C[6][8][10] |

| Melting Point | -68 °C[][9] | -64 °C to -68 °C[6][8][10] |

| Density | 1.035 g/cm³[] | ~0.944 g/mL at 20 °C[8][10] |

| Refractive Index (n²⁰/D) | Not readily available | 1.408 - 1.4097[7][10] |

| Solubility | Miscible with water and hydrocarbons[10] | Miscible with water and organic solvents[4][8] |

Key Applications and Experimental Protocols

Deuterated diglyme's primary applications stem from its properties as a high-boiling aprotic solvent and its isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are fundamental in ¹H NMR spectroscopy to avoid large solvent signals that would otherwise obscure the analyte's signals.[11][12] this compound is employed when its specific solubility characteristics or high boiling point are required for the sample and experimental conditions.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

-

Sample Weighing: Accurately weigh 10-50 mg of the analyte into a clean, dry vial.

-

Solvent Addition: Add approximately 0.75-1.0 mL of this compound to the vial.

-

Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, gentle warming can be applied, taking advantage of diglyme's high boiling point.

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube. This is crucial as suspended solids can degrade the spectral quality.[13]

-

Transfer: Transfer the clear solution to a standard 5 mm NMR tube to a depth of approximately 4-6 cm.[13]

-

Locking and Shimming: The instrument's field-frequency lock will utilize the deuterium signal from the solvent to stabilize the magnetic field.[12][13]

-

Referencing: The residual protio-solvent peaks of this compound can be used for spectral calibration. Common residual peaks appear as broad signals around 3.49, 3.40, and 3.22 ppm.[9]

Caption: Generalized workflow for the synthesis of an alcohol via a Grignard reaction.

The Kinetic Isotope Effect (KIE)

The primary reason for using a deuterated solvent like this compound in mechanistic studies is to probe the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.

[14]A C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium, resulting in a "primary" KIE (kH/kD > 1). I[14]f the solvent itself participates in the rate-determining step (e.g., as a proton source or a ligand), a solvent isotope effect may be observed. T[15][16]he absence of a significant KIE can help to rule out mechanisms where C-H bond cleavage is rate-limiting.

Logical Diagram of the Kinetic Isotope Effect

Caption: Conceptual diagram illustrating the primary kinetic isotope effect.

References

- 1. Diglyme-dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-47-1 [isotope.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Diglyme - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H14O3 | CID 90471891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Diglyme | C6H14O3 | CID 8150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diglyme | 111-96-6 [amp.chemicalbook.com]

- 9. Numare Spectralab Inc. [web.stanford.edu]

- 10. chembk.com [chembk.com]

- 11. labinsights.nl [labinsights.nl]

- 12. studymind.co.uk [studymind.co.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Diglyme-d14 as an NMR Solvent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Diglyme-d14 (Bis(2-methoxyethyl-d7) ether) as a Nuclear Magnetic Resonance (NMR) solvent. Its unique properties make it a valuable tool for specific NMR applications, particularly for studies requiring high temperatures or for monitoring certain chemical reactions in situ.

Core Properties of this compound

This compound is the deuterated analogue of diethylene glycol dimethyl ether. Its physical and chemical properties are crucial for its application as an NMR solvent.

| Property | Value |

| Chemical Formula | C₆D₁₄O₃ |

| Molecular Weight | 148.26 g/mol [1] |

| Boiling Point | 162 °C[2] |

| Melting Point | -64 °C[2] |

| Density | 0.937 g/mL at 25 °C[2] |

| Dielectric Constant | ~7.30 (for non-deuterated diglyme)[3] |

| Viscosity (at 25°C) | ~1.78 mPa·s (for non-deuterated diglyme)[4] |

NMR Spectral Data

The residual peaks of the solvent are a critical consideration in NMR spectroscopy.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 3.22, 3.40, 3.49 | quintet, br, br |

| ¹³C | 57.7, 70.0, 70.7 | quintet, quintet, quintet |

Note: "br" indicates a broad signal.

Advantages and Disadvantages of this compound as an NMR Solvent

The suitability of an NMR solvent depends on the specific requirements of the experiment. This compound offers a distinct set of advantages and disadvantages.

Caption: A logical diagram illustrating the primary advantages and disadvantages of using this compound as an NMR solvent.

Experimental Protocols

General Sample Preparation

A standard protocol for preparing a sample for NMR analysis in this compound is as follows:

Caption: A standard workflow for preparing an NMR sample using this compound as the solvent.

Detailed Steps:

-

Weighing the Analyte: Accurately weigh 5-20 mg of the solid analyte directly into a clean, dry vial. For liquid analytes, add 10-50 µL.

-

Adding the Solvent: Using a clean, dry pipette, add approximately 0.6 mL of this compound to the vial.

-

Dissolution: Vortex the vial or place it in a sonicator bath until the analyte is fully dissolved. Gentle warming may be necessary for some samples, but care should be taken to avoid solvent evaporation.

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label the tube with the sample identification.

Variable Temperature (VT) NMR Spectroscopy

This compound's high boiling point makes it an excellent solvent for variable temperature NMR studies, allowing for the investigation of dynamic processes at elevated temperatures.

Protocol:

-

Sample Preparation: Prepare the NMR sample as described in the general protocol. Ensure the NMR tube is of high quality (e.g., borosilicate glass) to withstand temperature changes. Do not use sealed NMR tubes for high-temperature experiments to avoid pressure buildup.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the sample at room temperature.

-

In the spectrometer software, initiate the variable temperature control module.

-

-

Temperature Ramping:

-

Increase the temperature in increments of 10-20°C.

-

Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring data. This ensures thermal homogeneity within the sample.

-

Monitor the lock signal and re-shim as necessary, as temperature changes can affect the magnetic field homogeneity.

-

-

Data Acquisition: Acquire NMR spectra at each desired temperature.

-

Cooling Down: After the experiment, gradually decrease the temperature in increments back to room temperature to avoid thermal shock to the probe and the sample tube.

Safety Note: Always be aware of the boiling point of your solvent and operate well below it. Ensure your sample is thermally stable at the target temperatures.

In-situ Reaction Monitoring

This compound is particularly useful for monitoring reactions that are conducted at elevated temperatures or involve organometallic reagents that are soluble and stable in ether-based solvents. A prime example is the Grignard reaction.

Generalized Protocol for Monitoring a Grignard Reaction:

-

Reactant Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the substrate in this compound in an NMR tube.

-

Initiation of Reaction: Carefully add the Grignard reagent to the NMR tube. The tube should be sealed with a septum or a screw-cap with a septum to maintain an inert atmosphere.

-

NMR Setup:

-

Quickly transfer the NMR tube to the spectrometer.

-

Lock and shim the instrument on the this compound signal.

-

Set up a series of 1D ¹H NMR experiments to be acquired automatically over the desired reaction time. The time between acquisitions will depend on the expected reaction rate.

-

-

Data Acquisition and Analysis:

-

Start the automated acquisition.

-

Process the resulting spectra to monitor the disappearance of starting material signals and the appearance of product signals.

-

Integration of key peaks can provide kinetic data for the reaction.

-

Chemical Compatibility and Safety

-

Compatibility: Diglyme is generally compatible with a wide range of organic compounds. As an ether, it is relatively inert but can react with strong oxidizing agents.[5] It is an excellent solvent for organometallic reagents due to its ability to solvate cations.[2]

-

Safety:

-

Diglyme is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[5]

-

It may form explosive peroxides upon prolonged exposure to air and light. It is advisable to test for peroxides before use, especially before distillation.[5]

-

Diglyme is a reproductive toxin and may cause harm to the unborn child and impair fertility.[5] Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area or fume hood.

-

Conclusion

This compound is a specialized NMR solvent that offers significant advantages for specific applications. Its high boiling point and wide liquid range make it an excellent choice for variable temperature NMR studies, allowing researchers to probe dynamic molecular processes at elevated temperatures. Furthermore, its chemical inertness and ability to dissolve a variety of organic and organometallic compounds make it a suitable medium for in-situ reaction monitoring.

However, its relatively high viscosity, difficulty of removal, potential for peroxide formation, and higher cost compared to common NMR solvents like chloroform-d or DMSO-d6 mean that it is not a first-choice solvent for routine NMR analysis. For the right application, where its unique properties are essential, this compound is an invaluable tool for the modern chemistry and drug development laboratory.

References

Diglyme-d14 in Modern Chemistry: A Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Di(ethylene glycol) dimethyl ether-d14 (Diglyme-d14), a deuterated glyme ether that has become an invaluable tool in contemporary chemical research and development. From its role as a specialized solvent in sensitive organometallic reactions to its utility as a precise internal standard in quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, this compound offers unique advantages for the discerning scientist. This document provides a comprehensive overview of its properties, detailed experimental protocols for its key applications, and visual representations of associated chemical pathways and workflows.

Core Properties of this compound

The unique physicochemical properties of this compound, largely mirroring its non-deuterated counterpart but with the critical inclusion of deuterium, underpin its utility. Its high boiling point, stability across a range of temperatures, and ability to solvate cations make it a superior solvent for many applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its effective application in experimental design.

| Property | Value |

| Chemical Formula | C₆D₁₄O₃ |

| Molecular Weight | 148.26 g/mol |

| Appearance | Colorless liquid |

| Density | 0.95 g/mL at 20°C[1][2] |

| Melting Point | -68 °C[1][3] |

| Boiling Point | 162 °C[1][3] |

| Isotopic Purity | Typically ≥98% (D) |

Table 1: Key physical and chemical properties of this compound.

Applications of this compound in Synthetic Chemistry

This compound's primary role in synthetic chemistry is as an aprotic, polar solvent, particularly for reactions involving organometallic reagents. Its deuteration provides a non-interfering background in proton NMR, allowing for cleaner spectral analysis of reaction mixtures.

Grignard Reactions

Diglyme and its deuterated analog are excellent solvents for the formation and reaction of Grignard reagents. Their ability to chelate the magnesium ion enhances the reactivity of the organometallic species. The high boiling point of diglyme also allows for reactions to be conducted at elevated temperatures.

This protocol describes the preparation of a Grignard reagent, a fundamental organometallic transformation, using this compound as the solvent.

Materials:

-

Magnesium turnings

-

An appropriate organic halide (e.g., bromobenzene)

-

This compound, anhydrous

-

Iodine crystal (as an initiator)

-

Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

-

Organic extraction solvent (e.g., diethyl ether)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

-

Solvent and Reagent Addition: Add a portion of the anhydrous this compound to the flask. Dissolve the organic halide in the remaining this compound and place this solution in the dropping funnel.

-

Reaction: Slowly add a small amount of the organic halide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and bubbling is observed. Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

-

Completion and Use: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to ensure complete consumption of the magnesium. The resulting Grignard reagent in the this compound solution is then ready for subsequent reactions.

This compound in Analytical Chemistry

The primary analytical application of this compound is in Nuclear Magnetic Resonance (NMR) spectroscopy, where its deuterated nature and chemical inertness are highly advantageous.

Quantitative NMR (qNMR) Internal Standard

In quantitative NMR (qNMR), a known amount of an internal standard is added to a sample to determine the absolute quantity of an analyte. This compound is an excellent internal standard for certain applications due to its simple, well-separated residual proton signals in the ¹H NMR spectrum, its chemical inertness, and its high boiling point, which minimizes volatility during sample preparation.

This protocol outlines the steps for performing a qNMR experiment with this compound as the internal standard.

Materials:

-

Analyte of interest

-

This compound (of known high purity)

-

Appropriate deuterated solvent for NMR (e.g., Chloroform-d, Benzene-d6)

-

High-precision analytical balance

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh a precise amount of the analyte into a vial.

-

Accurately weigh a precise amount of this compound into the same vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent.

-

Transfer a precise volume of the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure a sufficiently long relaxation delay (D1) is used (typically 5-7 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans. This is crucial for accurate integration.

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the NMR spectrum (phasing, baseline correction).

-

Integrate the well-resolved signal of the analyte and the residual proton signal of this compound.

-

Calculate the concentration of the analyte using the following formula:

Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte) * Purity_standard

Where:

-

N = number of protons for the integrated signal

-

MW = molecular weight

-

Purity = purity of the standard

-

Role in Mechanistic Studies

The use of deuterated solvents like this compound can be instrumental in elucidating reaction mechanisms. By replacing protic solvents with their deuterated counterparts, chemists can probe for kinetic isotope effects, where the rate of a reaction changes upon isotopic substitution. While specific studies detailing the use of this compound for this purpose are not abundant, its application in reactions known to be sensitive to solvent effects, such as Grignard reactions, presents an opportunity for such investigations.

The generally accepted radical-based mechanism for the formation of a Grignard reagent is depicted below. The use of a deuterated solvent could potentially influence the rates of side reactions involving hydrogen atom abstraction from the solvent.

Conclusion

This compound is a versatile and powerful tool for chemists, offering significant advantages in both synthetic and analytical applications. Its unique combination of physical properties and isotopic labeling makes it an ideal choice for a non-interfering, high-boiling solvent in organometallic chemistry and a precise internal standard for quantitative NMR studies. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective implementation in the modern research laboratory. As the demand for precision and accuracy in chemical research continues to grow, the applications of specialized reagents like this compound are expected to expand further.

References

Diglyme-d14 as a Solvent for Grignard Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the use of deuterated diethylene glycol dimethyl ether (diglyme-d14) as a solvent in Grignard reactions. While direct comparative quantitative data on reaction outcomes versus its non-deuterated counterpart is limited in publicly available literature, this document provides a comprehensive overview of the physical properties of this compound, a detailed experimental protocol for a representative Grignard reaction, and a discussion of the potential mechanistic implications of using a deuterated solvent, including the kinetic isotope effect.

Introduction to Diglyme and its Deuterated Analog in Grignard Chemistry

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The choice of solvent is critical, as it must solvate the Grignard reagent, facilitating its formation and reactivity, while remaining inert to the highly basic and nucleophilic reagent.

Diglyme, a high-boiling point ether, is an excellent solvent for Grignard reactions, particularly those requiring elevated temperatures.[1][2][3] Its deuterated analog, this compound, in which all 14 hydrogen atoms are replaced with deuterium, serves as a valuable tool for mechanistic studies, particularly those employing NMR spectroscopy, and for the synthesis of deuterium-labeled compounds.[4] While a direct solvent kinetic isotope effect in Grignarnd reactions has not been extensively quantified in the literature, the use of a deuterated solvent can potentially influence reaction rates.

Physical and Chemical Properties

A clear understanding of the physical properties of both diglyme and its deuterated form is essential for experimental design and execution.

| Property | Diglyme | This compound |

| Chemical Formula | C6H14O3 | C6D14O3 |

| Molecular Weight | 134.17 g/mol | 148.26 g/mol [5] |

| Boiling Point | 162 °C[2] | Not explicitly found, but expected to be similar to diglyme. |

| Melting Point | -64 °C[2] | Not explicitly found, but expected to be similar to diglyme. |

| Density | 0.945 g/mL at 20 °C | Not explicitly found, but expected to be slightly higher than diglyme. |

| Solubility | Miscible with water and many organic solvents.[2] | Miscible with water and many organic solvents. |

| CAS Number | 111-96-6 | 38086-00-9[5] |

Experimental Protocol: Preparation of a Grignard Reagent and Subsequent Reaction

The following is a general procedure for the preparation of a Grignard reagent and its subsequent reaction with an electrophile, adapted from established protocols for non-deuterated ether solvents.[6][7][8] This protocol can be applied using this compound as the solvent. Strict anhydrous conditions are crucial for the success of any Grignard reaction. [6][7][8]

3.1. Materials and Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Magnesium turnings

-

Organic halide (e.g., bromobenzene)

-

Electrophile (e.g., benzophenone)

-

Anhydrous this compound

-

Iodine crystal (as an initiator)

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, diethyl ether)

3.2. Procedure

-

Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Place a magnetic stir bar in the flask.

-

Initiation: Add magnesium turnings to the flask. Briefly heat the flask under a flow of inert gas to ensure all moisture is removed and then cool to room temperature. Add a small crystal of iodine.

-

Grignard Reagent Formation: Add a solution of the organic halide in anhydrous this compound to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at a gentle reflux until the magnesium is consumed.

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Dissolve the electrophile in anhydrous this compound and add this solution dropwise to the stirred Grignard reagent.

-

Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the product by an appropriate method, such as recrystallization or column chromatography.

Figure 1. A generalized workflow for a Grignard reaction.

Mechanistic Considerations: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[9][10] This effect arises from the difference in the zero-point vibrational energies of C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break.

A solvent kinetic isotope effect may be observed when the solvent is involved in the rate-determining step of a reaction.[11] In the context of a Grignard reaction, if the this compound solvent molecule participates in the transition state of the rate-determining step, a change in the reaction rate compared to non-deuterated diglyme might be observed. The mechanism of the Grignard reaction is complex and can be influenced by the solvent.[12][13] The solvent plays a crucial role in solvating the magnesium center of the Grignard reagent, which affects its reactivity.

The table below presents the kinetic isotope effects observed for the enolization of various α-deuterated ketones with ethylmagnesium bromide.[14] While this is not a solvent KIE, it illustrates the magnitude of such effects in a related system.

| Ketone | kH/kD |

| Methyl mesityl ketone-d3 | 2.6 |

| Ethyl mesityl ketone-d2 | 3.1 |

| Isopropyl mesityl ketone-d | 2.8 |

These values, being greater than 1, represent a "normal" kinetic isotope effect, indicating that the C-H bond is being broken in the rate-determining step.

Figure 2. Conceptual energy diagram illustrating the kinetic isotope effect.

Applications in Research and Development

The primary application of this compound in the context of Grignard reactions lies in:

-

Mechanistic Elucidation: Using a deuterated solvent allows for the simplification of ¹H NMR spectra of reaction mixtures, aiding in the identification of intermediates and byproducts without interference from solvent signals.[15][16]

-

Synthesis of Labeled Compounds: this compound can serve as a non-reactive, deuterated medium for the synthesis of specifically deuterium-labeled molecules, which are valuable as internal standards in mass spectrometry, as probes in metabolic studies, and in the development of drugs with altered pharmacokinetic profiles.

Conclusion

This compound is a specialized solvent for Grignard reactions, primarily utilized for mechanistic investigations and the synthesis of deuterium-labeled compounds. While quantitative data directly comparing its performance to non-deuterated diglyme is scarce, its physical properties and the general principles of Grignard chemistry suggest it is a highly effective, albeit specialized, solvent choice. The potential for a solvent kinetic isotope effect exists, although its magnitude and impact on synthetic utility remain an area for further investigation. The provided experimental protocol offers a solid foundation for researchers to employ this compound in their synthetic endeavors. As with all Grignard reactions, meticulous attention to anhydrous conditions is the key to success.

References

- 1. nbinno.com [nbinno.com]

- 2. Diglyme - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Diglyme-dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-47-1 [isotope.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. NMR spectroscopy with protonated solvents as if you were using deuterated solvents - Magritek [magritek.com]

- 16. NMR Solvents [sigmaaldrich.com]

The Pivotal Role of Diglyme-d14 in Advancing Organometallic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organometallic chemistry, the choice of solvent is paramount, often dictating the success, efficiency, and mechanistic clarity of a reaction. Among the arsenal of available solvents, deuterated diethylene glycol dimethyl ether (Diglyme-d14) has emerged as a specialized and invaluable tool. Its unique combination of properties as a high-boiling, polar aprotic, and chelating agent, coupled with its isotopic labeling, provides researchers with a powerful medium for both synthesis and in-depth mechanistic studies. This guide elucidates the multifaceted role of this compound in organometallic chemistry, offering insights into its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Properties and Applications of this compound

This compound, with the chemical formula (CD₃OCD₂CD₂)₂O, is the deuterated analog of Diglyme.[1] The replacement of hydrogen with deuterium atoms renders the solvent "invisible" in ¹H NMR spectroscopy, a critical feature for the characterization of organometallic compounds and the monitoring of reaction kinetics without interference from solvent signals.[2]

The primary applications of this compound in organometallic chemistry can be categorized as follows:

-

NMR Spectroscopy Solvent: Its most frequent application is as a solvent for Nuclear Magnetic Resonance (NMR) studies of organometallic complexes. The absence of proton signals from the solvent allows for clear observation of the signals from the organometallic species, facilitating structural elucidation and mechanistic investigations.[3][4]

-

Reaction Medium for Sensitive Reagents: Like its non-deuterated counterpart, this compound is an excellent solvent for highly reactive organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi).[5][6] Its polar aprotic nature and high boiling point provide a stable environment for these sensitive species.[7]

-

Mechanistic Studies: The use of a deuterated solvent is crucial for kinetic isotope effect (KIE) studies, which can provide profound insights into reaction mechanisms.[8] By comparing reaction rates in deuterated versus non-deuterated solvents, chemists can infer the involvement of solvent molecules in the rate-determining step of a reaction.

-

Coordination and Solvation Studies: The chelating ability of the ether oxygens in Diglyme allows it to effectively solvate metal cations, particularly alkali metals like Li⁺.[9][10] This coordination enhances the reactivity of the associated anion of the organometallic reagent.[5]

Data Presentation: Quantitative Insights into Solvent Effects

The choice of solvent can significantly impact the yield and selectivity of organometallic reactions. The following table summarizes the effect of various solvents, including Diglyme, on the yield of a Grignard reaction. While this data is for non-deuterated Diglyme, the isotopic labeling in this compound is not expected to significantly alter the bulk solvent properties that influence reaction yield.

| Substrate | Electrophile | Solvent | Yield (%) | Reference |

| Benzyl chloride | 2-Butanone | Diethyl ether | 94 | [11] |

| Benzyl chloride | 2-Butanone | THF | 27 | [11] |

| Benzyl chloride | 2-Butanone | 2-MeTHF | 90 | [11] |

| Benzyl chloride | 2-Butanone | Diglyme | Limited | [7] |

Note: The study in Green Chemistry noted that while Diglyme was included in the screening, it afforded limited amounts of the Grignard product under the specific conditions tested for benzyl chloride, highlighting the importance of solvent optimization for each specific reaction.

Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆D₁₄O₃ | [1] |

| Molecular Weight | 148.26 g/mol | [1] |

| Purity | ≥98% | [1] |

| Deuterium Enrichment | ≥97 atom % D | |

| Boiling Point | 162 °C | [12] |

| Melting Point | -68 °C | [12] |

| Density | 1.035 g/cm³ | [12] |

Experimental Protocols

While specific protocols for reactions in this compound are often embedded within larger research articles, the following provides a generalized, detailed methodology for a common organometallic reaction—the formation of a Grignard reagent—adapted for the use of this compound, primarily for subsequent NMR analysis.

Protocol: Synthesis of a Grignard Reagent in this compound for NMR Analysis

Objective: To prepare a Grignard reagent in this compound and characterize it using NMR spectroscopy.

Materials:

-

Magnesium turnings

-

Anhydrous this compound

-

Alkyl or aryl halide (e.g., bromobenzene)

-

Iodine crystal (as an initiator)

-

Schlenk flask and line

-

NMR tubes compatible with air-sensitive samples

Procedure:

-

Preparation of Glassware: All glassware, including the Schlenk flask, dropping funnel, and condenser, must be thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.

-

Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar, dropping funnel, and condenser under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings in the Schlenk flask. Briefly heat the flask under vacuum with a heat gun to further dry the magnesium surface and then refill with inert gas. Add a small crystal of iodine to the flask.

-

Solvent and Reagent Addition: Add anhydrous this compound to the Schlenk flask via a cannula or syringe. In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound.

-

Initiation and Reaction: Add a small portion of the halide solution to the magnesium suspension. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Completion and Sampling: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

NMR Sample Preparation: Under an inert atmosphere, carefully transfer an aliquot of the Grignard solution into an NMR tube. The NMR tube should be sealed with a septum or flame-sealed to prevent exposure to air and moisture.

-

NMR Analysis: Acquire ¹H, ¹³C, and, if applicable, other relevant NMR spectra to characterize the Grignard reagent. The absence of significant solvent signals in the ¹H NMR spectrum will allow for clear observation of the organometallic species.

Visualizing Core Concepts with Graphviz

Coordination of this compound to a Metal Cation

Caption: Chelation of a metal cation by the oxygen atoms of a this compound molecule.

Experimental Workflow for In-situ NMR Monitoring

Caption: Workflow for in-situ NMR monitoring of an organometallic reaction in this compound.

Simplified Mechanistic Pathway of Anionic Polymerization

Caption: Key steps in an anionic polymerization where this compound can serve as the solvent.

Conclusion

This compound stands as a testament to the importance of specialized reagents in modern organometallic chemistry. Its role extends beyond that of a simple inert solvent, actively participating in the solvation and activation of reactive species while providing an unparalleled window into reaction mechanisms through NMR spectroscopy. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of this compound is essential for designing robust synthetic routes, optimizing reaction conditions, and gaining fundamental insights into the intricate dance of molecules at the heart of organometallic transformations. As the quest for more efficient and selective chemical processes continues, the strategic use of solvents like this compound will undoubtedly play a crucial role in future discoveries.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. New Diglyme‐based Gel Polymer Electrolytes for Na‐based Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. "Synthesis and characterization of organometallic complexes for biologi" by Emily Stumbo [scholar.utc.edu]

A Technical Guide to Diglyme-Based Electrolytes: A Foundational Resource for Preliminary Studies on Diglyme-d14

Introduction

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and key data related to the use of diglyme (bis(2-methoxyethyl) ether) as an electrolyte solvent in battery research. While preliminary studies specifically utilizing Diglyme-d14 (perdeuterated diglyme) are not extensively available in the reviewed literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring its potential. The insights into the behavior of non-deuterated diglyme electrolytes can inform the design and execution of initial investigations into their deuterated counterparts. The primary application of deuterated solvents in battery research, as suggested by the literature, is to enable techniques like in situ neutron diffraction measurements, which are hindered by the high incoherent neutron-scattering cross-section of hydrogen.[1]

The following sections summarize the key physicochemical and electrochemical properties of diglyme-based electrolytes, detail common experimental methodologies, and provide visual representations of experimental workflows and molecular interactions.

Data Presentation: Properties of Diglyme-Based Electrolytes

The performance of an electrolyte is critically dependent on its physical and chemical properties. The following tables summarize key quantitative data for various diglyme-based electrolyte formulations.

| Electrolyte Composition | Ionic Conductivity (mS/cm) | Viscosity (cP) | Reference |

| 1 M NaPF6 in diglyme | ~4.5 (at 25°C) | ~2.5 (at 25°C) | [2] |

| 1 M LiTFSI in diglyme | ~2.0 (at 25°C) | Not Specified | [3] |

| 1 M LiFSI in diglyme | Not Specified | Not Specified | [4] |

| 1.8 M LiFSI in diglyme | Not Specified | ~8 | [5] |

| 1 M NaPF6 in EC50:DMC50 | ~8.0 (at 25°C) | ~3.5 (at 25°C) | [2] |

Table 1: Physicochemical Properties of Diglyme-Based Electrolytes. This table highlights the ionic conductivity and viscosity of diglyme-based electrolytes compared to a standard carbonate-based electrolyte. Lower viscosity and higher ionic conductivity are generally desirable for efficient ion transport.

| Cell Configuration | Electrolyte | Initial Discharge Capacity (mAh/g) | Capacity Retention | Coulombic Efficiency (%) | Reference |

| Na | Na symmetric cell | 1 M NaPF6 in diglyme | Not Applicable | Stable cycling | Not Specified |

| HC | NVPF full cell | 1 M NaPF6 in diglyme | ~100 | ~70% after 50 cycles | Not Specified |

| Li | LiFePO4 cell | LiTFSI in diglyme | Not Specified | Long cycling enabled | Not Specified |

| Li | NCM811 coin cell | 1.8 M LiFSI in diglyme | Not Specified | Not Specified | 98.72 |

Table 2: Electrochemical Performance of Diglyme-Based Electrolytes in Battery Cells. This table summarizes the performance of diglyme-based electrolytes in different battery chemistries, showcasing their potential for stable cycling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are key experimental protocols commonly employed in the study of glyme-based electrolytes.

1. Electrolyte Preparation and Characterization:

-

Materials: Diethylene glycol dimethyl ether (diglyme, anhydrous), lithium or sodium salts (e.g., LiTFSI, NaPF6), and any additives are typically handled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water and oxygen contamination.[4]

-

Preparation: The electrolyte is prepared by dissolving a specific molar concentration of the salt in the diglyme solvent.

-

Ionic Conductivity Measurement: Electrochemical Impedance Spectroscopy (EIS) is used to measure the bulk resistance of the electrolyte in a conductivity cell with a known cell constant. The ionic conductivity (σ) is calculated using the formula σ = L/A*R, where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance. Measurements are typically performed over a range of temperatures.[4]

-

Viscosity Measurement: A rheometer or viscometer is used to determine the dynamic viscosity of the electrolyte at various temperatures.

2. Electrochemical Cell Assembly and Testing:

-

Cell Components: Coin cells (e.g., CR2032) are commonly used for initial electrochemical testing.[4] These consist of an anode (e.g., lithium or sodium metal, graphite), a cathode (e.g., LiFePO4, NVPF), a separator (e.g., glass fiber), and the electrolyte.[2][4]

-

Assembly: All cell components are assembled inside an argon-filled glovebox.[4] The separator is soaked with the electrolyte before the cell is crimped.

-

Electrochemical Impedance Spectroscopy (EIS): EIS is performed on the assembled cells to study the interfacial properties, including the solid electrolyte interphase (SEI) formation and charge transfer resistance. The frequency range typically spans from the kHz to mHz range with a small AC voltage amplitude.[4]

-

Cyclic Voltammetry (CV): CV is used to determine the electrochemical stability window of the electrolyte and to study the redox reactions occurring at the electrode surfaces. The voltage is swept at a constant rate between defined potential limits.

-

Galvanostatic Cycling: Cells are charged and discharged at a constant current between set voltage limits to evaluate their cycling performance, including discharge capacity, capacity retention, and coulombic efficiency.

Mandatory Visualization

Experimental Workflow for Electrolyte Characterization

Caption: A generalized workflow for the preparation and characterization of diglyme-based electrolytes.

Solvation of Lithium Ions by Diglyme

Caption: Chelation of a lithium ion by the oxygen atoms of two diglyme molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

- 5. Non-polar ether-based electrolyte solutions for stable high-voltage non-aqueous lithium metal batteries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Safety and Handling of Diglyme-d14

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Diglyme-d14 (Bis(2-methoxyethyl-d7) ether). Given that detailed toxicological data for the deuterated form is limited, this guide assumes its properties are analogous to its non-deuterated counterpart, Diglyme (CAS 111-96-6). This approach ensures a conservative and robust safety framework.

Introduction and Chemical Identity

This compound is the deuterated analog of Diethylene glycol dimethyl ether (Diglyme). It is a high-boiling point aprotic solvent commonly used as a reaction medium for chemical syntheses, such as Grignard reactions, and as a solvent for NMR spectroscopy.[1][2] Its deuteration makes it particularly useful in NMR studies where proton signals from the solvent would be undesirable.[2] While the substitution of hydrogen with deuterium can alter metabolic pathways and reaction kinetics, the fundamental chemical hazards are considered equivalent to the non-deuterated form.[3]

Synonyms: Bis(2-methoxyethyl)ether-d14, Diethylene glycol dimethyl ether-d14, (CD3OCD2CD2)2O[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary concerns are its flammability and its status as a reproductive toxin.

-

Flammability: Flammable liquid and vapor.[2] Vapors are heavier than air and may travel to an ignition source.[4] Forms explosive mixtures with air at elevated temperatures.[4]

-

Reproductive Toxicity: May damage fertility or the unborn child.[2][5] This is a significant long-term health hazard.

-

Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air, heat, or light, especially during storage or distillation.[6][7]

-

Acute Toxicity: Not highly toxic with a single exposure, but can be irritating to the skin and eyes.[5] It can be absorbed through the skin.[5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, with data for the non-deuterated form provided for comparison where specific data for the deuterated analog is unavailable.

| Property | This compound | Diglyme (Non-deuterated) | Reference |

| CAS Number | 38086-00-9 | 111-96-6 | [2] |

| Molecular Formula | C6D14O3 | C6H14O3 | [8] |

| Molecular Weight | 148.26 g/mol | 134.17 g/mol | [8][9] |

| Appearance | Colorless liquid | Colorless liquid with a mild, pleasant odor | [9] |

| Boiling Point | 162 °C | 162 °C | [10] |

| Melting Point | -68 °C | -68 °C | [10] |

| Flash Point | Not available | 51-70 °C (Closed Cup) | [2][3] |

| Density | 0.95 g/mL (at 20°C) | 0.937 g/mL (at 20°C) | [3][10] |

| Solubility in Water | Miscible | Miscible | [11] |

| Vapor Density (Air=1) | Not available | 4.6 | [3] |

Toxicological Data

Toxicological data is primarily available for the non-deuterated form, Diglyme. It is presumed that this compound exhibits similar toxicological properties.

| Metric | Value | Species | Route | Reference |

| LD50 | 4760 - 5400 mg/kg | Rabbit, Rat | Oral | [4][10] |

| Health Hazard | May damage fertility or the unborn child. | Human (presumed) | Dermal, Inhalation, Oral | [2][5] |

Experimental Protocol: Preparation of an NMR Sample

This protocol outlines the procedure for safely preparing a sample for NMR analysis using this compound, incorporating best practices for handling air- and moisture-sensitive solvents.

Objective: To dissolve an air-sensitive compound in this compound and transfer it to an NMR tube under an inert atmosphere.

Materials:

-

This compound, stored in a Sure/Seal™ bottle or equivalent

-

Air-sensitive compound

-

NMR tube and cap (PTFE recommended)

-

Glassware (small vials, pipettes), oven-dried at 150°C for at least 4 hours

-

Syringes and needles, oven-dried

-

Inert gas source (Nitrogen or Argon) with a manifold (Schlenk line)

-

Glovebox or glove bag (optional, but recommended)

Procedure:

-

Glassware Preparation: Ensure all glassware, including the NMR tube, syringes, and needles, are scrupulously dry by heating them in an oven and allowing them to cool under a stream of inert gas or in a desiccator.[8]

-

Inert Atmosphere: Conduct all manipulations under a positive pressure of dry inert gas (Nitrogen or Argon). A Schlenk line or a glovebox is ideal.[9]

-

Compound Preparation: In a dry, inert-atmosphere-flushed vial, weigh the desired amount of the air-sensitive compound.

-

Solvent Transfer:

-

Using a dry, nitrogen-flushed syringe with a long needle, pierce the septum of the this compound Sure/Seal™ bottle.[4]

-

Draw the required volume of this compound into the syringe.

-

To prevent contamination of the bulk solvent, it is good practice to first withdraw a small amount of inert gas into the syringe before drawing the liquid.

-

-

Sample Dissolution:

-

Carefully inject the this compound from the syringe into the vial containing the air-sensitive compound.

-

Gently agitate the vial to ensure the compound is fully dissolved. A vortex mixer can be used.[8]

-

-

Transfer to NMR Tube:

-

Using another clean, dry syringe, draw the solution from the vial.

-

Transfer the solution into the oven-dried NMR tube, which should be kept under a positive flow of inert gas.

-

Cap the NMR tube securely. For air-sensitive samples, specialized NMR tubes with J. Young valves or threaded caps with septa are recommended.[9]

-

-

Cleaning: Immediately after use, rinse the syringes and needles with a suitable dry, non-deuterated solvent (like anhydrous acetone) to prevent the reagent from reacting with atmospheric moisture and seizing the syringe.[4]

Safe Handling and Storage Workflow

The following diagram illustrates the key stages and precautions for the safe handling and storage of this compound.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) and Emergency Procedures

A summary of recommended PPE and first aid measures is provided below.

| Category | Recommendation | Reference |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[4] Use explosion-proof electrical and lighting equipment.[6] | |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[12] | |

| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat.[12] Change gloves immediately if they become contaminated. | |

| Respiratory Protection | If working outside of a fume hood or if vapor concentrations are high, use a respirator with an organic vapor cartridge.[2] | |

| In Case of Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops.[12] | |

| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Seek immediate medical attention. | |

| In Case of Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12] | |

| In Case of Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[6] | |

| Fire Fighting | Use dry chemical, foam, or carbon dioxide. Water spray can be used to cool containers.[2] Firefighters should wear self-contained breathing apparatus.[4] | |

| Accidental Release | Remove all ignition sources.[2] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[12] Ensure adequate ventilation.[12] |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[7]

-

Collect waste in clearly labeled, tightly sealed containers.

-

Do not mix with incompatible waste streams.

-

Dispose of the waste in accordance with all local, state, and federal regulations. This typically involves collection by a certified hazardous waste disposal company.[7]

Conclusion

This compound is a valuable solvent for specialized research applications. However, its flammability, potential for peroxide formation, and significant reproductive toxicity necessitate careful and informed handling. By adhering to the guidelines outlined in this document, including the use of appropriate engineering controls, personal protective equipment, and proper disposal methods, researchers can minimize the risks associated with its use. Always consult the most recent Safety Data Sheet (SDS) from the supplier before working with this chemical.

References

- 1. Working with deuterated solvents - Powers Wiki [bionmr.unl.edu]

- 2. Diglyme-dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-47-1 [isotope.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 11. Diglyme - Wikipedia [en.wikipedia.org]

- 12. Diglyme | C6H14O3 | CID 8150 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Landscape of Deuterated Diglyme: A Technical Guide to Storage and Stability

For researchers, scientists, and professionals in drug development, ensuring the purity and stability of deuterated solvents is paramount for reproducible and accurate results. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of deuterated diglyme (bis(2-methoxyethyl-d₁₄) ether), focusing on mitigating degradation and ensuring its long-term integrity.

Deuterated diglyme, a key solvent in nuclear magnetic resonance (NMR) spectroscopy and various chemical syntheses, requires careful management due to its propensity for peroxide formation and its classification as a reproductive toxin. This guide outlines the critical factors influencing its stability, recommended storage conditions, and detailed protocols for peroxide detection.

Optimal Storage Conditions for Deuterated Diglyme

The longevity and purity of deuterated diglyme are directly influenced by its storage environment. Adherence to the following conditions is crucial to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (below 30°C / 86°F)[1][2][3] | Avoids potential acceleration of degradation pathways. While refrigeration may seem beneficial, it is not generally required for unopened containers stored under an inert atmosphere. For opened serum bottles, refrigeration can help extend shelf life[4]. |

| Light Exposure | Store in opaque or amber glass containers, away from direct light[1][2][5] | Light, particularly UV light, can catalyze the formation of peroxides[5]. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon)[5] | The primary degradation pathway for ethers like diglyme is oxidation by atmospheric oxygen to form explosive peroxides[5][6]. An inert atmosphere is critical, especially after the container has been opened. |

| Container | Tightly sealed, air-impermeable containers[7] | Prevents the ingress of oxygen and moisture, both of which can contribute to degradation. Avoid containers with glass stoppers or screw caps that may not provide a perfect seal. |

| Moisture | Store in a dry environment | Moisture can potentially lead to hydrolytic degradation, although ether linkages are generally stable to hydrolysis under neutral conditions[5]. |

Stability Profile and Decomposition Pathways

The chemical stability of deuterated diglyme is generally considered to be good under recommended storage conditions[3]. However, its ether structure makes it susceptible to autoxidation in the presence of oxygen, leading to the formation of hydroperoxides and peroxides. This process is the most significant factor affecting its stability and safety.

dot```dot graph Peroxide_Formation_Pathway { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Deuterated_Diglyme [label="Deuterated Diglyme\n((CD3OCD2CD2)2O)"]; Oxygen [label="Oxygen (O2)\n(from air)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Initiation [label="Initiation\n(Light, Heat)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Deuterated_Diglyme_Radical [label="Deuterated Diglyme Radical"]; Peroxy_Radical [label="Deuterated Peroxy Radical"]; Hydroperoxide [label="Deuterated Hydroperoxide\n(Potentially Explosive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Deuterated_Diglyme -> Initiation [label="Exposure"]; Initiation -> Deuterated_Diglyme_Radical; Deuterated_Diglyme_Radical -> Peroxy_Radical [label="+ O2"]; Peroxy_Radical -> Hydroperoxide [label="+ Deuterated Diglyme"]; Hydroperoxide -> Peroxy_Radical [style=dashed, label="Chain Reaction"]; }

Shelf Life and Disposal Considerations

The shelf life of deuterated diglyme is highly dependent on storage conditions. For unopened containers stored under an inert atmosphere, the shelf life can be significant. However, once opened, it is recommended to test for peroxides every 6 to 12 months.[5] Some suppliers recommend re-analyzing the solvent for chemical purity after six months if stored refrigerated in serum bottles.[14]

If peroxides are detected at a concentration that is deemed unsafe, or if the solvent is no longer needed, it must be disposed of as hazardous waste in accordance with local, state, and federal regulations. It is crucial to clearly label the waste container, indicating the presence of peroxides.

By implementing these stringent storage, handling, and testing protocols, researchers can ensure the quality and safety of deuterated diglyme, thereby safeguarding the integrity of their experimental outcomes.

References

- 1. Diglyme-dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-47-1 [isotope.com]

- 2. Glyme (1,2-dimethoxyethane) (Dââ, 99%)- Cambridge Isotope Laboratories, DLM-3051-1 [isotope.com]

- 3. Diglyme | 111-96-6 [chemicalbook.com]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Diglyme | C6H14O3 | CID 8150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ukisotope.com [ukisotope.com]

- 14. buchem.com [buchem.com]

An In-depth Technical Guide to the Material Safety Data Sheet for Diglyme-d14

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for Diglyme-d14, a deuterated isotopologue of bis(2-methoxyethyl) ether. The information is intended for researchers, scientists, and professionals in drug development who handle this substance. This document consolidates key safety, handling, and toxicological data, presenting it in an accessible format with detailed experimental context where available.

Chemical and Physical Properties

This compound shares similar physical and chemical properties with its non-deuterated counterpart, diglyme. The primary difference is the higher molecular weight due to the substitution of hydrogen with deuterium.

| Property | Value | Source(s) |

| Molecular Formula | C₆D₁₄O₃ or (CD₃OCD₂CD₂)₂O | [1][2] |

| Molecular Weight | 148.26 g/mol | [1][2][3] |

| CAS Number | 38086-00-9 | [1] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Pleasant, mild, ether-like | [4][5] |

| Boiling Point | 162 °C (324 °F; 435 K) (for non-deuterated diglyme) | [4][6] |

| Melting Point | -64 °C (-83 °F; 209 K) (for non-deuterated diglyme) | [6][7] |

| Flash Point | 57 °C (135 °F; 330 K) (for non-deuterated diglyme) | [6] |

| Density | 0.937 g/mL (for non-deuterated diglyme) | [6] |

| Solubility in Water | Miscible | [6] |

| Vapor Density | 4.6 (Air = 1) (for non-deuterated diglyme) | [8] |

| Vapor Pressure | 2.96 mmHg at 20 °C (for non-deuterated diglyme) | [4] |

| Autoignition Temperature | 190 °C (for non-deuterated diglyme) | [4] |

Hazard Identification and Safety Information

The hazard profile of this compound is extrapolated from its non-deuterated form, diglyme. It is classified as a flammable liquid and a reproductive toxin.

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapour. |

| Reproductive Toxicity | हेल्थ हज़ार्ड का निशान | Danger | H360: May damage fertility or the unborn child. |

Precautionary Statements: [6][9][10]

-

Prevention:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

-

Storage:

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local regulations.

-

Toxicological Information

Toxicological data for this compound is primarily based on studies of diglyme. The substance is readily absorbed through the skin and by inhalation.[5] While it has low acute toxicity, it is a known reproductive toxin.[5][11]

| Toxicity Metric | Value | Species | Route | Source(s) |

| LD50 (Lethal Dose, 50%) | 5400 mg/kg | Rat | Oral | [7] |

| LD50 (Lethal Dose, 50%) | 4760 mg/kg | Rabbit | Oral | [9] |

Key Toxicological Effects:

-

Reproductive Toxicity: Diglyme is recognized as a reproductive toxin, with evidence suggesting it may impair fertility and harm the unborn child.[1][5][6] Animal studies have shown that it can cause testicular damage and adverse reproductive effects in males.[11]

-

Developmental Toxicity: Studies in rats and mice have provided evidence of specific developmental toxicity from exposure to diglyme.[11]

-

Carcinogenicity and Genotoxicity: Diglyme is not classified as a known or anticipated carcinogen by major regulatory bodies like OSHA, NTP, or IARC.[5] It has also not been found to be genotoxic in genetic assays.[5]

-

Irritation: It can be slightly irritating to the skin and eyes.[5]

-

Neurological Effects: Inhalation of vapors may lead to drowsiness and dizziness.[11]

Experimental Protocols

Generalized Protocol for Acute Oral Toxicity (LD50)

Handling, Storage, and First Aid

Handling and Storage:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9]

-

Store in a tightly closed container in a dry and cool place.[1][9]

-

Diglyme can form explosive peroxides upon prolonged exposure to air and light. Containers should be dated upon opening and tested for peroxides periodically.[5][11][12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.[10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[12]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]

-

Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon monoxide and carbon dioxide.[5] May form explosive peroxides.[5][12]

Logical Relationship for Hazard Assessment

The hazard assessment for this compound is logically derived from the data of its non-deuterated analogue, diglyme, due to their structural similarity.

References

- 1. Diglyme-dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-47-1 [isotope.com]

- 2. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 3. This compound | C6H14O3 | CID 90471891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diglyme | C6H14O3 | CID 8150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. honeywell-pmt.com [honeywell-pmt.com]

- 6. Diglyme - Wikipedia [en.wikipedia.org]

- 7. diglyme | CAS#:111-96-6 | Chemsrc [chemsrc.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Physical Properties of Diglyme-d14